![molecular formula C15H11N3 B11876379 [2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile CAS No. 21191-05-9](/img/structure/B11876379.png)
[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile
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Overview
Description
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile typically involves the condensation of 2-(pyridin-2-yl)acetonitrile with various aldehydes and isonitriles. One efficient method is the three-component synthesis, which involves the reaction of 2-(pyridin-2-yl)acetonitrile with aldehydes and isonitriles under mild conditions . This method is advantageous as it provides a straightforward route to indolizines with functionalizable primary amino groups.
Industrial Production Methods
While specific industrial production methods for 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the pyridine and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve mild to moderate temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has demonstrated that derivatives of indole and pyridine, including [2-(Pyridin-2-yl)-1H-indol-3-yl]acetonitrile, show promising antitumor properties. For instance, studies involving related compounds have indicated significant growth inhibition against various cancer cell lines, including leukemia and non-small cell lung cancer. The mean midpoint GI50 values for these compounds ranged from 0.38 to 7.91 μM, with some exhibiting remarkable potency (GI50 = 0.0244–5.06 μM) against specific cell lines such as OVCAR-3 (ovarian cancer) and MDA-MB-468 (breast cancer) .
Antimicrobial Properties
Compounds similar to this compound have been evaluated for their antibacterial and antifungal activities. In particular, certain derivatives demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria as well as fungal pathogens such as Candida albicans. This suggests that the compound could serve as a lead structure for the development of new antimicrobial agents .
Biological Research
Mechanism of Action
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in various biological pathways. For example, its anti-fibrotic activity is linked to the inhibition of collagen expression and other fibrotic markers, making it a candidate for therapeutic applications in fibrosis-related diseases .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in disease pathways. These studies help elucidate the compound's potential mechanisms of action and guide further modifications to enhance its biological activity .
Chemical Synthesis
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structural features enable chemists to create a variety of derivatives with tailored properties for specific applications .
Industrial Applications
Material Science
Beyond its pharmaceutical applications, this compound is explored in materials science for developing new materials and as a precursor in synthesizing dyes and pigments. Its chemical properties make it suitable for creating innovative materials with desired functionalities .
Summary Table of Applications
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Antitumor and antimicrobial agents | Significant growth inhibition against various cancer cell lines; effective against bacterial and fungal pathogens |
Biological Research | Mechanism of action studies | Inhibits collagen expression; potential anti-fibrotic agent |
Chemical Synthesis | Building block for complex heterocycles | Valuable in creating diverse derivatives |
Industrial Applications | Development of new materials, dyes, and pigments | Versatile compound with potential industrial uses |
Case Studies
- Antitumor Evaluation : A study screened various indole-acrylonitrile derivatives at the National Cancer Institute against approximately 60 human tumor cell lines, revealing that certain compounds exhibited high potency against multiple cancer types .
- Antimicrobial Activity Assessment : In vitro tests showed that selected derivatives had potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
- Molecular Docking Analysis : Research conducted molecular docking studies to predict the interactions of indole derivatives with target proteins involved in disease processes, providing insights into their mechanisms of action .
Mechanism of Action
The mechanism of action of 2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-fibrotic activity is attributed to its ability to inhibit the expression of collagen and other fibrotic markers . The compound may also interact with microbial enzymes, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine moiety and exhibit similar biological activities.
Thienopyridine derivatives: These compounds also contain a pyridine ring and are known for their antimicrobial properties.
Uniqueness
2-(2-(Pyridin-2-yl)-1H-indol-3-yl)acetonitrile is unique due to the presence of both pyridine and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Biological Activity
The compound [2-(Pyridin-2-yl)-1H-indol-3-yl]acetonitrile is a member of the indole family, which has garnered significant interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential as an antitumor and antimicrobial agent, along with relevant case studies and research findings.
Structure and Synthesis
The structure of this compound features a pyridine ring attached to an indole moiety, which is known for its bioactive properties. The synthesis of this compound typically involves the condensation of pyridine derivatives with indole-based precursors, followed by nitrile formation.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indole-acrylonitrile derivatives, including this compound. A notable study reported that related compounds exhibited significant growth inhibition against various cancer cell lines, including leukemia (HL-60), non-small cell lung cancer (NCI-H522), and breast cancer (MDA-MB-468) with GI50 values ranging from 0.0244 to 5.06 μM . The structure-activity relationship (SAR) indicates that modifications to the indole and nitrile groups can enhance biological efficacy.
Antimicrobial Activity
The antimicrobial properties of indole derivatives have also been extensively investigated. For instance, compounds similar to this compound showed promising activity against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. Specific derivatives demonstrated MIC values comparable to standard antibiotics .
Study 1: Antitumor Efficacy
In a comprehensive evaluation by the National Cancer Institute, several indole-acrylonitrile derivatives were screened for their antitumor activity against a panel of approximately 60 human tumor cell lines. Among these, compounds with similar structures to this compound showed significant growth inhibition, particularly in leukemia and lung cancer cell lines . The study emphasized the importance of molecular docking studies that elucidated the binding interactions between these compounds and target proteins involved in cancer progression.
Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial effects of indole derivatives, including those structurally related to this compound. Results indicated that certain compounds exhibited potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a potential role in combating resistant strains of bacteria . The study employed both in vitro assays and molecular docking techniques to understand the mechanism of action.
Research Findings Summary
Activity Type | Cell Line/Pathogen | GI50/MIC Values | Notes |
---|---|---|---|
Antitumor | HL-60 (Leukemia) | 0.0244–5.06 μM | Significant growth inhibition observed. |
Antitumor | NCI-H522 (Lung Cancer) | Similar efficacy | Structure modifications enhance potency. |
Antimicrobial | S. aureus | MIC comparable to ceftriaxone | Effective against resistant strains. |
Antimicrobial | Mycobacterium tuberculosis | Potent activity | Molecular docking supports mechanism understanding. |
Properties
CAS No. |
21191-05-9 |
---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(2-pyridin-2-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14/h1-7,10,18H,8H2 |
InChI Key |
RXNGYDUNRICTEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CC#N |
Origin of Product |
United States |
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